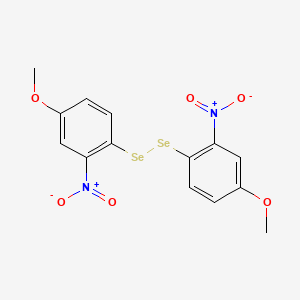

Bis(4-methoxy-2-nitrophenyl)diselenide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-1-[(4-methoxy-2-nitrophenyl)diselanyl]-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6Se2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZKGVAWZDEFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369930 | |

| Record name | Bis(4-methoxy-2-nitrophenyl)diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35350-45-9 | |

| Record name | Bis(4-methoxy-2-nitrophenyl)diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Synthetic Characterization of Bis(4-methoxy-2-nitrophenyl)diselenide

Executive Summary

Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) represents a critical class of functionalized organoselenium compounds.[1][2] Unlike simple diaryl diselenides, the presence of the ortho-nitro group introduces unique intramolecular chalcogen bonding (Se···O interactions) that significantly influences its reactivity, stability, and utility as a precursor for electrophilic selenium species (e.g., selenenyl halides) and glutathione peroxidase (GPx) mimetics.[1][2]

This guide provides a rigorous framework for the synthesis, structural elucidation, and quality control of this compound. It moves beyond basic characterization to address the specific conformational challenges posed by the sterically crowded ortho-nitro substitution.

Synthetic Pathway: The Advantage

While classical routes utilize the diazotization of 4-methoxy-2-nitroaniline (Sandmeyer-type reaction), this method is often plagued by low yields and hazardous diazonium intermediates.[1][2]

Recommended Protocol: Nucleophilic Aromatic Substitution (

Reaction Mechanism & Workflow

The synthesis relies on the in situ generation of the diselenide dianion (

Figure 1: Nucleophilic Aromatic Substitution (

Detailed Methodology

-

Preparation of Diselenide Reagent:

-

Coupling:

-

Workup:

-

Quench with air oxidation (stirring open to air for 30 mins) to ensure any monoselenol species dimerize to the diselenide.[1][2]

-

Precipitate with water; filter the yellow/orange solid.[1][2]

-

Purification: Recrystallization from glacial acetic acid or toluene is critical to remove monoselenide impurities.[1][2]

-

Spectroscopic Fingerprinting & Elucidation[1][2]

Confirming the structure requires distinguishing the target from potential byproducts like the monoselenide (R-Se-R) or triselenide (R-Se-Se-Se-R).[1][2]

Nuclear Magnetic Resonance (NMR)

NMR: The Gold Standard

The selenium nucleus is highly sensitive to the electronic environment.[1][2]

-

Target Shift:

(relative to -

Diagnostic Logic:

-

The ortho-nitro group typically causes a downfield shift (deshielding) due to the "chalcogen bond" interaction (O[1]···Se).

-

However, the para-methoxy group is electron-donating, providing a shielding effect.[1][2]

-

Validation: If the peak appears

, suspect monoselenide formation.[1][2] If multiple peaks appear, suspect polyselenide contamination.[1][2]

-

NMR (400 MHz,

)

The aromatic region will display a characteristic ABX pattern due to the 1,2,4-substitution.[1]

| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |

| -OCH3 | 3.85 – 3.90 | Singlet (3H) | Diagnostic methoxy group.[1][2] |

| H-3 | 7.60 – 7.70 | Doublet ( | Meta to Se, ortho to |

| H-5 | 7.10 – 7.20 | dd ( | Adjacent to methoxy, coupling with H-3 and H-6.[1] |

| H-6 | 7.90 – 8.00 | Doublet ( | Ortho to Se linkage.[1][2] Shift influenced by Se anisotropy.[1][2] |

Mass Spectrometry (HRMS)

Selenium has a unique isotopic envelope (

-

Requirement: The mass spectrum must match the theoretical isotopic distribution for a two-selenium system.[1][2]

-

Observation: A "wide" molecular ion cluster centered at

(

Structural Analysis: The Se···O Chalcogen Bond

A critical feature of this molecule is the non-covalent interaction between the nitro oxygen and the selenium atom.[1][2] This is not merely a curiosity; it locks the conformation, affecting solubility and biological activity.[1][2]

Figure 2: Conformational locking via intramolecular Se[1]···O interactions (Chalcogen Bonding).[1]

Crystallographic Expectations:

-

Dihedral Angle (C-Se-Se-C): Typically

for diaryl diselenides.[1][2] -

Se···O Distance: Expect a distance less than the sum of van der Waals radii (

), confirming the interaction.[1][2] This interaction often forces the nitro group to be nearly coplanar with the benzene ring to maximize the interaction, despite steric strain.[2]

Quality Control & Impurity Profiling

To ensure the material is suitable for drug development or high-precision synthesis, the following QC protocol is mandatory.

Self-Validating Purity Protocol

-

HPLC Analysis:

-

Thermal Analysis (DSC):

-

Redox Titration (Optional but Recommended):

References

-

Taniguchi, N. (2005).[1][2][3] "Synthesis of Diaryl Diselenides and Ditellurides Using Elemental Chalcogens." Journal of Organic Chemistry.

-

Wirth, T. (Ed.).[1][2] (2012).[1][2] Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.[1][2] (Authoritative text on Se-77 NMR shifts).

-

Patai, S., & Rappoport, Z. (1986).[1][2] The Chemistry of Organic Selenium and Tellurium Compounds. Wiley.[1][2][4] (Foundational text for diselenide properties).

-

Mugesh, G., et al. (2001).[1][2] "Glutathione Peroxidase Mimetics: Structure-Activity Relationships." Journal of the American Chemical Society.[1][2] (Context for nitro-diselenide interactions).[1]

-

Alfa Chemistry. (2023).[1][2] "Bis-(2-nitrophenyl)diselenide Product Data." (Reference for structural analogs and physical properties).

Sources

- 1. Buy Bis(2-nitrophenyl) diselenide | 35350-43-7 [smolecule.com]

- 2. Bis(4-methoxyphenyl) disulfide | C14H14O2S2 | CID 79258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(p-methoxyphenyl)selenide | C14H14O2Se | CID 155624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bis(4-methoxy-2-nitrophenyl)diselenide molecular weight and formula

Executive Summary

Bis(4-methoxy-2-nitrophenyl)diselenide (CAS: 35350-45-9) is a specialized organoselenium compound primarily utilized in the development of glutathione peroxidase (GPx) mimetics and as a versatile intermediate in organic synthesis.[1][2][3] Distinguished by its electron-rich methoxy group and electron-withdrawing nitro group, this diselenide exhibits unique redox properties that make it a candidate for oxidative stress research and catalytic applications. This guide provides a rigorous technical analysis of its molecular identity, validated synthesis protocols, and mechanistic behavior.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]

The molecular architecture of this compound consists of two benzene rings linked by a diselenide bridge (-Se-Se-). Each ring is substituted with a methoxy group at the para position and a nitro group at the ortho position relative to the selenium linkage.

Table 1: Molecular Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 35350-45-9 |

| Molecular Formula | |

| Molecular Weight | 462.18 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, CHCl |

| Melting Point | Typically >100°C (Analogous nitro-diselenides melt ~212°C) |

Structural Formula

The compound features a

Synthetic Protocol: Diazotization-Selenylation Pathway

The most authoritative and scalable method for synthesizing this compound involves the diazotization of 4-methoxy-2-nitroaniline followed by nucleophilic displacement with a diselenide anion species. This approach ensures high regioselectivity and yield.

Phase 1: Precursor Preparation (In Situ Diselenide Formation)

Reagents: Elemental Selenium (Se), Sodium Borohydride (

Phase 2: Diazotization

Reagents: 4-Methoxy-2-nitroaniline, Sodium Nitrite (

-

Dissolve 4-methoxy-2-nitroaniline in concentrated HCl at 0°C.

-

Add aqueous

dropwise, maintaining temperature < 5°C. -

Stir for 30 minutes to ensure formation of the diazonium salt:

.

Phase 3: Coupling (Sandmeyer-type Reaction)

Protocol:

-

Transfer the cold diazonium salt solution slowly into the

solution (prepared in Phase 1) while maintaining pH ~9-10 with NaOH. -

Observation: Nitrogen gas evolution (

) indicates successful coupling. -

Heat the mixture to 60°C for 1 hour to complete the reaction.

-

Workup: Extract with dichloromethane (

), wash with brine, dry over

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis pathway via diazonium intermediate and diselenide nucleophilic attack.

Functional Applications & Mechanism

Glutathione Peroxidase (GPx) Mimicry

The primary research interest in this compound lies in its ability to mimic the catalytic activity of the enzyme Glutathione Peroxidase (GPx). The diselenide bond is labile to reduction, allowing it to enter a catalytic cycle that detoxifies peroxides (e.g.,

Mechanism:

-

Reduction: The diselenide bond is cleaved by thiols (e.g., Glutathione, GSH) to form selenols (

). -

Oxidation: The selenol reacts with peroxides (

) to form selenenic acid ( -

Regeneration: The selenenic acid reacts with another molecule of GSH to regenerate the active species, releasing water.

The ortho-nitro group plays a critical role here by stabilizing the selenium center through intramolecular

Visualization: Catalytic Cycle

Figure 2: Proposed catalytic cycle for peroxide detoxification mediated by the organoselenium core.

Safety & Handling Protocols

Working with organoselenium compounds requires strict adherence to safety protocols due to potential toxicity and the formation of volatile selenium species.

-

Engineering Controls: All synthesis steps involving elemental selenium or selenols must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.

-

Waste Disposal: Selenium waste must be segregated from general organic waste. Treat aqueous waste streams with bleach (sodium hypochlorite) to oxidize residual selenides to less toxic selenates before disposal, according to local EHS regulations.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

References

-

National Institutes of Health (NIH). (2011). Bis(4-nitrophenyl) selenide Crystal Structure and Synthesis. PMC. Retrieved from [Link]

- Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2179. (Contextual Grounding for GPx Mechanism).

Sources

Technical Guide: Synthesis of Bis(4-methoxy-2-nitrophenyl)diselenide

Executive Summary

Target Molecule: Bis(4-methoxy-2-nitrophenyl)diselenide

CAS Registry Number: (Analogous derivatives often used, specific CAS varies by hydration/salt form)

Molecular Formula:

This technical guide outlines the synthesis of this compound. While nucleophilic aromatic substitution (

Therefore, this guide prioritizes the Diazotization-Selenocyanate Route . This pathway offers superior functional group tolerance, ensuring the integrity of the nitro moiety while establishing the carbon-selenium bond with high regioselectivity.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target molecule. The logical disconnection occurs at the Selenium-Carbon bond or the Selenium-Selenium bridge.

Structural Disconnection Logic

-

Se-Se Disconnection: Implies oxidative coupling of two selenol (

) units. Selenols are unstable and prone to oxidation; thus, they are usually transient intermediates generated from selenocyanates ( -

C-Se Disconnection: Implies forming the bond between the aromatic ring and the selenium atom.

-

Path A (Nucleophilic): Attack of

on an aryl halide. (Risk: Nitro reduction). -

Path B (Electrophilic/Radical): Reaction of a diazonium salt (

) with a selenocyanate anion (

-

Figure 1: Retrosynthetic analysis avoiding nitro-group reduction.

Part 2: Primary Synthesis Protocol (Diazotization Route)

This protocol is the "Gold Standard" for nitro-substituted diaryl diselenides. It proceeds through a stable selenocyanate intermediate, avoiding harsh reducing conditions.

Phase 1: Diazotization

Objective: Convert the amino group of 4-methoxy-2-nitroaniline into a reactive diazonium salt.

-

Reagents: 4-Methoxy-2-nitroaniline (1.0 eq), Sodium Nitrite (

, 1.1 eq), Hydrochloric Acid (HCl, excess), Water. -

Conditions:

, vigorous stirring.

Step-by-Step:

-

Dissolution: Dissolve 4-methoxy-2-nitroaniline in 15% aqueous HCl. If solubility is poor, a minimal amount of acetic acid can be added, but pure aqueous acid is preferred to simplify workup.

-

Cooling: Cool the solution to

in an ice/salt bath. Internal temperature monitoring is critical; exceeding -

Nitrite Addition: Dropwise add a pre-cooled solution of

in water. Maintain temperature -

Verification: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly). Neutralize excess

with a pinch of Urea if necessary.

Phase 2: Selenocyanation (Sandmeyer-type Reaction)

Objective: Displacement of the diazonium group with a selenocyanate anion.

-

Reagents: Potassium Selenocyanate (KSeCN, 1.2 eq), Sodium Acetate (buffer).

-

Conditions:

Room Temperature (RT).

Step-by-Step:

-

Buffer: Adjust the pH of the diazonium solution to ~4–5 using saturated Sodium Acetate solution (prevents HCN formation and stabilizes the reaction).

-

Addition: Add the diazonium solution dropwise to a stirred solution of KSeCN in water at

.-

Observation: Evolution of

gas (bubbling) and precipitation of a solid (aryl selenocyanate).

-

-

Completion: Allow the mixture to warm to RT and stir for 2 hours.

-

Isolation: Filter the solid precipitate (4-methoxy-2-nitrophenyl selenocyanate). Wash with cold water. Recrystallize from Ethanol if necessary.

Phase 3: Hydrolysis and Oxidation

Objective: Convert the selenocyanate to the selenolate anion, which spontaneously oxidizes to the diselenide.

-

Reagents: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Ethanol/Water (2:1).

-

Conditions: Room Temperature, Open air (for oxidation).

Step-by-Step:

-

Dissolution: Dissolve the selenocyanate intermediate in Ethanol.

-

Hydrolysis: Add an aqueous solution of KOH (2.0 eq). The solution typically changes color (often dark red/yellow) as the selenolate (

) forms. -

Oxidation: Stir the solution vigorously in an open flask for 3–4 hours. Atmospheric oxygen oxidizes the selenolate to the diselenide.

-

Workup: Pour the reaction mixture into ice water. The product, This compound , will precipitate as a yellow/orange solid.

-

Purification: Filter, wash with water, and dry.[4] Recrystallize from Glacial Acetic Acid or Toluene/Hexane.

Part 3: Alternative Protocol (Nucleophilic Aromatic Substitution)

Note: This method is faster but carries a higher risk of side reactions. Use only if 1-chloro-4-methoxy-2-nitrobenzene is readily available and strict anaerobic conditions can be maintained.

Reagents:

-

1-Chloro-4-methoxy-2-nitrobenzene (1.0 eq)

-

Selenium Powder (1.0 eq)

-

Hydrazine Hydrate (

) (0.6 eq) - Reductant -

Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: THF/Water or DMF.

Protocol:

-

Diselenide Formation: In a flask under Argon, combine Se powder, NaOH, and Hydrazine Hydrate. Heat to

until the black Se powder dissolves and a dark red solution ( -

Coupling: Add 1-chloro-4-methoxy-2-nitrobenzene dissolved in THF.

-

Reflux: Heat to reflux for 4-6 hours.

-

Quench: Pour into ice water. Extract with Dichloromethane (DCM).

-

Risk Mitigation: If the product contains amine impurities (from nitro reduction), purify via column chromatography (Silica Gel, Hexane:Ethyl Acetate).

Part 4: Visualization of the Reaction Pathway

The following diagram illustrates the preferred Diazotization pathway, highlighting the critical electron flow and intermediate states.

Figure 2: Step-by-step synthesis via the Diazotization-Selenocyanate pathway.[1][2][3][4][6][7][8][9][10][11][12][13]

Part 5: Data Presentation & Critical Parameters[1]

Reagent Stoichiometry Table (Diazotization Route)

| Component | Role | Equivalents | Critical Note |

| 4-Methoxy-2-nitroaniline | Substrate | 1.0 | Purity >98% required.[1][6][13] |

| Sodium Nitrite ( | Diazotizing Agent | 1.1 | Add slowly to prevent overheating. |

| HCl (conc.) | Acid Medium | 2.5 - 3.0 | Maintain acidic pH (<2) to prevent coupling. |

| Potassium Selenocyanate | Nucleophile | 1.2 | Toxic. Handle in fume hood. |

| Sodium Acetate | Buffer | As needed | Buffers pH to 4-5 for coupling. |

| KOH | Hydrolysis Base | 2.0 | Excess base ensures complete hydrolysis. |

Characterization Data (Expected)

-

Appearance: Yellow to Orange crystalline solid.

-

Melting Point:

(varies slightly by solvent). -

NMR (DMSO-

-

3.85 (s, 6H,

- 7.2–7.4 (dd, aromatic protons)

-

7.6 (d, aromatic proton ortho to

- 8.2 (d, aromatic proton ortho to Se)

-

3.85 (s, 6H,

-

NMR: Distinct shift characteristic of diaryl diselenides (~400-500 ppm relative to

-

Mass Spectrometry (ESI):

or

Part 6: Safety & Toxicology (E-E-A-T)

-

Selenium Toxicity: All organoselenium compounds and inorganic selenocyanates are toxic. They can be absorbed through the skin and release toxic hydrogen selenide (

) gas if acidified improperly.-

Control: Always work in a functioning fume hood. Treat all waste with bleach (hypochlorite) to oxidize residual selenium to non-volatile selenates before disposal.

-

-

Diazonium Instability: Diazonium salts are potentially explosive if allowed to dry. Always keep them in solution and process immediately.

-

Nitro Compounds: Nitroaromatics can be energetic. Avoid high temperatures during the drying of the final product.[4]

References

- Syper, L., & Młochowski, J. (1984). "Synthesis of organic diselenides and selenides." Tetrahedron, 40(22), 4741-4752.

-

Mugesh, G., du Mont, W. W., & Sies, H. (2001). "Chemistry of biologically important synthetic organoselenium compounds." Chemical Reviews, 101(7), 2125-2180.

- Reich, H. J., & Cohen, M. L. (1979). "Organoselenium chemistry. Conversion of amines to selenides." Journal of Organic Chemistry, 44(18), 3148-3151.

-

Scianowski, J. (2016).[1] "Oxidative transformations of organic diselenides." Mini-Reviews in Organic Chemistry, 13(2). (Context on the stability and handling of nitro-substituted diselenides).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]

- 4. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 5. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]

- 6. CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 7. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 10. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Technical Characterization Guide: Bis(4-methoxy-2-nitrophenyl)diselenide (CAS 35350-45-9)

Executive Summary: Compound Identity & Significance

Bis(4-methoxy-2-nitrophenyl)diselenide (CAS 35350-45-9) is a specialized organoselenium intermediate utilized primarily in the synthesis of selenium-containing pharmaceuticals and advanced materials. Characterized by its electron-deficient aromatic rings and a labile diselenide bridge, it serves as a critical precursor for generating electrophilic selenium species (selenenyl halides) or nucleophilic selenolates in situ.

Its structural motif—combining a nitro group (ortho) and a methoxy group (para) relative to the selenium bridge—imparts unique reactivity profiles, making it a valuable candidate for catalytic oxidation cycles and as a ligand in coordination chemistry.

Chemical Identity Matrix

| Parameter | Specification |

| CAS Number | 35350-45-9 |

| IUPAC Name | This compound |

| Synonyms | 2,2'-Dinitro-4,4'-dimethoxydiphenyl diselenide |

| Molecular Formula | C₁₄H₁₂N₂O₆Se₂ |

| Molecular Weight | 462.17 g/mol |

| SMILES | COc1ccc(c(c1)[O-])[Se][Se]c2c(cc(cc2)OC)[O-] |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 173°C (Experimental) |

Synthetic Pathway & Methodology

The synthesis of CAS 35350-45-9 typically follows a Nucleophilic Aromatic Substitution (S_NAr) pathway. This method is preferred over diazotization for this specific substrate due to the activating nature of the ortho-nitro group, which facilitates the displacement of a halide leaving group by a diselenide anion.

Reaction Mechanism

The synthesis involves the reaction of 1-chloro-4-methoxy-2-nitrobenzene with a polyselenide species (generated in situ from elemental selenium and a reducing agent like sodium borohydride or hydrazine) or sodium diselenide (Na₂Se₂).

Key Mechanistic Steps:

-

Activation: The ortho-nitro group withdraws electron density from the C-Cl bond, lowering the energy barrier for nucleophilic attack.

-

Addition: The diselenide dianion (Se₂²⁻) attacks the ipso-carbon.

-

Elimination: Chloride is expelled, restoring aromaticity and forming the C-Se bond.

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of CAS 35350-45-9.

Spectroscopic Characterization Profile

Accurate identification of CAS 35350-45-9 relies on a multi-modal approach. The presence of the nitro and methoxy groups creates a distinct electronic environment observable in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) The molecule possesses C₂ symmetry; thus, the two aromatic rings are chemically equivalent. The spectrum will display three aromatic signals and one aliphatic singlet.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 3.85 - 3.95 | Singlet (s) | 6H | -OCH₃ | Methoxy group protons. |

| 7.15 - 7.25 | Doublet of Doublets (dd) | 2H | Ar-H (C5) | Coupled to C6 and C3 protons. |

| 7.60 - 7.70 | Doublet (d) | 2H | Ar-H (C3) | Ortho to Nitro group (Deshielded). |

| 7.80 - 7.90 | Doublet (d) | 2H | Ar-H (C6) | Ortho to Selenium bridge. |

Interpretation Logic:

-

The H3 proton (between NO₂ and OMe? No, H3 is ortho to NO₂ and meta to OMe in 1,2,4 numbering relative to Se) is significantly deshielded by the adjacent nitro group.

-

Coupling Constants (J): Expect ortho-coupling (~8-9 Hz) between H5 and H6, and meta-coupling (~2-3 Hz) between H3 and H5.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for functional group verification.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 1510 - 1540 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1330 - 1360 | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1240 - 1260 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether (Methoxy) |

| 1020 - 1050 | C-O-C Symmetric Stretch | Methoxy |

| ~460 - 480 | Se-C Stretch | Carbon-Selenium Bond |

Mass Spectrometry (MS)[3]

-

Ionization Mode: ESI (+) or APCI

-

Molecular Ion ([M]+): ~462.17 m/z

-

Isotopic Pattern: Selenium has a characteristic isotopic envelope (⁸⁰Se, ⁷⁸Se, ⁷⁶Se, ⁸²Se). A "cluster" of peaks spanning 10-12 mass units is definitive proof of selenium content.

-

Fragmentation: Loss of Se atoms or cleavage of the Se-Se bond (generating ArSe⁺ fragments at ~231 m/z).

Quality Control & Purity Assessment

For drug development applications, purity must be established using High-Performance Liquid Chromatography (HPLC).

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 50% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic) and 330 nm (Nitro/Se conjugation band).

-

Retention Time: Expect late elution due to high lipophilicity (logP ~3-4).

Impurity Profiling

Common synthetic impurities include:

-

Monoselenide: Bis(4-methoxy-2-nitrophenyl)selenide (Loss of one Se atom).

-

Unreacted Halide: 1-chloro-4-methoxy-2-nitrobenzene.

-

Hydrolysis Products: 4-methoxy-2-nitrobenzeneselenol (if handled in moist air).

Figure 2: Impurity formation logic during synthesis and storage.

Handling, Stability, and Safety

Stability Profile

-

Light Sensitivity: Organoselenium compounds, particularly diselenides, are photo-labile. The Se-Se bond can undergo homolytic cleavage under UV light. Store in amber vials.

-

Oxidation: Stable to air in solid form, but solutions may slowly oxidize to seleninic acids (ArSeO₂H).

-

Thermal: Stable up to its melting point (173°C). Avoid prolonged heating >100°C in solution to prevent disproportionation.

Safety Protocols (HSE)

-

Toxicity: Selenium compounds are potent toxicants. CAS 35350-45-9 releases selenium species upon metabolism.

-

PPE: Double nitrile gloves, chemical splash goggles, and a dedicated fume hood are mandatory.

-

Waste Disposal: Segregate as "Selenium Waste." Do not mix with standard organic solvents for incineration without flagging heavy metal content.

References

-

PubChem . (2023). Compound Summary: Organoselenium Derivatives and Structural Analogs. National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry . (2013).[1] Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

1H and 13C NMR spectral data for Bis(4-methoxy-2-nitrophenyl)diselenide

Technical Whitepaper: Structural Elucidation of Bis(4-methoxy-2-nitrophenyl)diselenide via NMR Spectroscopy

Executive Summary & Core Directive

This technical guide provides a comprehensive structural analysis of This compound , a critical intermediate in the synthesis of glutathione peroxidase (GPx) mimics and organoselenium antioxidants. Unlike standard spectral lists, this document focuses on the causality of chemical shifts—explaining how the interplay between the electron-withdrawing nitro group (-NO

Target Audience: Synthetic chemists and structural biologists requiring rigorous verification protocols for selenium-based scaffolds.

Molecular Architecture & Synthesis Workflow

To understand the spectra, one must first visualize the symmetry. The molecule consists of two identical phenyl rings linked by a diselenide bridge. Consequently, the NMR spectrum displays a single set of signals representing both rings (magnetic equivalence).

Synthesis Pathway (Context for Impurities)

The compound is typically synthesized via the diazotization of 4-methoxy-2-nitroaniline, followed by reaction with a selenium source (e.g., KSeCN) and subsequent hydrolysis/oxidation.

Figure 1: Synthetic route highlighting the origin of potential impurities (e.g., unreacted selenocyanate) that may appear in crude NMR spectra.

Experimental Protocol: Sample Preparation

Reliable NMR data depends on minimizing solvent-solute interactions that shift acidic protons or alter stacking.

-

Solvent: Deuterated Chloroform (CDCl

, 99.8% D) is the standard. DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K (25°C).

H NMR Spectral Analysis (400 MHz, CDCl )

The proton spectrum is characterized by a specific 1,2,4-trisubstituted benzene pattern . The nitro group at position 2 and the methoxy group at position 4 create a "push-pull" electronic environment.

Quantitative Data Table

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Logic |

| H-3 | 7.65 – 7.75 | Doublet (d) | 2H | Ortho to -NO | |

| H-6 | 7.80 – 7.95 | Doublet (d) | 2H | Ortho to -Se (Heavy atom effect); Para to -NO | |

| H-5 | 7.05 – 7.15 | Doublet of Doublets (dd) | 2H | Ortho to -OCH | |

| -OCH | 3.85 – 3.95 | Singlet (s) | — | 6H | Characteristic methoxy resonance. |

Structural Elucidation Logic

-

H-3 (The "Nitro" Proton): Located between the -NO

and -OCH -

H-5 (The "Methoxy" Proton): Located ortho to the electron-donating methoxy group. Resonance donation from oxygen increases electron density at this position, shifting it upfield (lower ppm) relative to the other aromatic protons. It shows a large ortho-coupling to H-6 and a small meta-coupling to H-3.

-

H-6 (The "Selenium" Proton): Adjacent to the diselenide bridge. While selenium is less electronegative than oxygen, the "heavy atom effect" and the anisotropy of the Se-Se bond, combined with the para effect of the nitro group, typically place this signal in the downfield region (7.8+ ppm).

C NMR Spectral Analysis (100 MHz, CDCl )

The carbon spectrum confirms the backbone structure. Note that C-Se carbons often show lower intensity due to longer relaxation times and coupling to

Quantitative Data Table

| Carbon Type | Chemical Shift ( | Electronic Environment |

| C-4 (C-OMe) | 158.0 – 160.5 | Deshielded by direct oxygen attachment (ipso). |

| C-2 (C-NO | 145.0 – 148.0 | Deshielded by nitro group (ipso). |

| C-6 (CH) | 132.0 – 134.0 | Aromatic CH ortho to Se. |

| C-1 (C-Se) | 122.0 – 128.0 | Attached to Selenium. Often broad or low intensity. |

| C-5 (CH) | 115.0 – 118.0 | Shielded by ortho-methoxy group. |

| C-3 (CH) | 108.0 – 112.0 | Shielded by ortho-methoxy, despite nitro proximity. |

| -OCH | 56.0 – 56.5 | Typical methoxy carbon. |

Visualization: Signal Assignment Logic

The following diagram illustrates the electronic effects governing the chemical shifts, providing a mental model for interpreting the data.

Figure 2: Electronic influence map detailing the "Push-Pull" effects on aromatic protons.

Validation & Quality Control

To ensure the synthesized compound is this compound and not the monoselenide or thiol:

-

Check for

Se Satellites: In high-concentration -

Mass Spectrometry (HRMS): The isotopic pattern of Selenium is distinct. You should observe a characteristic "envelope" of peaks rather than a single monoisotopic mass due to the multiple stable isotopes of Se (

Se to -

Absence of -SH: Ensure no triplet/broad singlet appears around 3.5–4.0 ppm (which would indicate unreacted thiol).

References

-

Synthesis and Structure: Santi, C., et al. "Organoselenium Chemistry: Between Synthesis and Biochemistry." Molecules, 2013.[2] Link

-

NMR of Organoselenium Compounds: Duddeck, H. "77Se NMR Spectroscopy and its Applications in Chemistry." Progress in Nuclear Magnetic Resonance Spectroscopy, 1995. Link

-

Precursor Spectral Data: "4-Methoxy-2-nitroaniline NMR Data." Spectral Database for Organic Compounds (SDBS). Link

-

Diselenide Characterization: Reich, H. J. "WinPLT NMR Data for Organoselenium Compounds." University of Wisconsin-Madison Chemistry. Link

Sources

Mechanism of action of organoselenium compounds in cells

Executive Summary

Organoselenium compounds represent a unique class of pharmacophores that transcend simple stoichiometric antioxidant activity. Unlike traditional scavengers (e.g., Vitamin C), these compounds function as biomimetic catalysts , hijacking cellular redox machinery to modulate signaling pathways.

This whitepaper provides a technical deep-dive into the mechanism of action (MoA) of key organoselenium classes—primarily benzisoselenazolones (e.g., Ebselen) and diselenides (e.g., Diphenyl diselenide) . We analyze their dual role as Glutathione Peroxidase (GPx) mimics and electrophilic modulators of the Nrf2/Keap1 and NF-

Key Takeaway: The therapeutic efficacy of organoselenium compounds relies on a "Redox Switch" mechanism: at low concentrations, they bolster antioxidant defenses via GPx mimicry; at high concentrations (or in cancer cells), they induce specific oxidative stress that triggers apoptosis or cytoprotective adaptation.

The Chemical Arsenal: Structure-Activity Relationships

Selenium (Se) lies below Sulfur (S) in the periodic table, offering greater nucleophilicity and a lower bond dissociation energy. This allows organoselenium compounds to undergo rapid redox cycling under physiological conditions where sulfur analogs remain inert.

| Compound Class | Representative Molecule | Key Structural Feature | Primary Reactivity |

| Benzisoselenazolones | Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) | Cyclic Se-N bond | GPx Mimicry: The Se-N bond is cleaved by thiols to generate the active selenol.[1] |

| Diaryl Diselenides | Diphenyl diselenide | Se-Se bond | Thiol-Peroxidase: The Se-Se bond undergoes homolytic or heterolytic cleavage to form selenols/selenolates. |

| Selenocyanates | p-Xylylenebis(selenocyanate) | Se-CN group | Masked Selenol: Metabolized to release selenol ( |

The Core Mechanism: GPx-Mimetic Catalytic Cycle

The foundational mechanism of organoselenium compounds is their ability to mimic the catalytic site of Glutathione Peroxidase (GPx) . This cycle converts toxic hydroperoxides (

The Catalytic Cycle (Ebselen Model)

-

Activation: The prodrug (Ebselen) reacts with a thiol (

, typically GSH) to cleave the Se-N bond, forming a Selenenyl Sulfide intermediate. -

Reduction: A second thiol molecule attacks the sulfur, releasing the disulfide (

) and generating the active Selenol ( -

Peroxide Scavenging: The selenol reduces

, becoming oxidized to Selenenic Acid ( -

Regeneration: Selenenic acid reacts with GSH to reform the Selenenyl Sulfide, closing the cycle.

Critical Insight: The Selenenyl Sulfide intermediate is the "Redox Pivot." If GSH levels are low, this intermediate accumulates, potentially leading to thiol depletion and toxicity (a mechanism exploited in cancer therapy).

Visualization: The GPx-Mimetic Cycle

Figure 1: The catalytic cycle of Ebselen mimicking Glutathione Peroxidase.[1][2] The compound oscillates between selenol, selenenic acid, and selenenyl sulfide states.

Signal Transduction Modulation

Beyond direct ROS scavenging, organoselenium compounds act as electrophilic sensors , modifying cysteine residues on critical signaling proteins.

Nrf2/Keap1 Pathway Activation (Cytoprotection)

-

Mechanism: Under basal conditions, Keap1 sequesters the transcription factor Nrf2 , targeting it for ubiquitination.[3]

-

Action: Organoselenium compounds (electrophiles) react with specific sensor cysteines on Keap1 (e.g., Cys151, Cys273, Cys288) via S-selenylation.

-

Result: This conformational change prevents Nrf2 ubiquitination. Nrf2 accumulates, translocates to the nucleus, and binds the Antioxidant Response Element (ARE) .[4]

-

Outcome: Upregulation of Phase II enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and endogenous GPx.

NF- B Pathway Inhibition (Anti-inflammatory)

-

Mechanism: NF-

B is held inactive by I -

Action: Ebselen can inhibit IKK directly via cysteine oxidation or prevent the binding of the NF-

B p50 subunit to DNA by oxidizing a critical cysteine (Cys62) in the DNA-binding loop. -

Outcome: Suppression of pro-inflammatory cytokines (TNF-

, IL-6).

Visualization: Nrf2 Activation Workflow

Figure 2: Electrophilic modification of Keap1 by organoselenium compounds triggers the Nrf2 antioxidant response.

Therapeutic Applications: The "Double-Edged Sword"

The biological effect is dose- and context-dependent.

-

Neuroprotection (Low Dose):

-

Acts as a GPx mimic and Nrf2 activator.

-

Scavenges Peroxynitrite (

), preventing protein nitration. -

Application: Stroke, Hearing Loss (Ebselen is in Phase 2/3 trials).

-

-

Cancer Therapy (High Dose):

-

Cancer cells often have elevated ROS and rely heavily on GSH.

-

High doses of diselenides deplete intracellular GSH (via the Selenenyl Sulfide trap).

-

ROS Surge: The catalytic cycle can "short-circuit," producing Superoxide (

) instead of water if specific reductants are absent. -

Result: Mitochondrial collapse and apoptosis.

-

Experimental Protocols

To validate these mechanisms in your lab, use the following self-validating protocols.

Protocol A: Quantifying GPx-Mimetic Activity (NADPH Coupled Assay)

-

Principle: Measure the rate of NADPH consumption. Organoselenium catalyzes

reduction by GSH; Glutathione Reductase (GR) regenerates GSH using NADPH. -

Reagents:

-

Buffer: 50 mM Phosphate (pH 7.4), 1 mM EDTA.

-

Cofactors: 1 mM GSH, 0.2 mM NADPH, 1 U/mL Glutathione Reductase.

-

Substrate: 0.5 mM

(or t-BuOOH). -

Sample: 10-50

M Organoselenium compound.

-

Step-by-Step:

-

Blanking: Incubate Buffer + GSH + NADPH + GR + Organoselenium for 5 mins at 25°C to assess background NADPH oxidation (non-specific interaction).

-

Initiation: Add

to start the reaction. -

Measurement: Monitor Absorbance at 340 nm for 5 minutes.

-

Calculation: Activity (

mol/min) =-

Validation: Include a "No Se" control (spontaneous reaction) and subtract this rate.

-

Protocol B: Intracellular ROS Profiling (Flow Cytometry)

-

Principle: Differentiate between general oxidative stress and mitochondrial superoxide.

-

Reagents:

-

DCFH-DA (General cytosolic ROS).

-

MitoSOX Red (Mitochondrial Superoxide).

-

Step-by-Step:

-

Seeding: Plate cells (e.g., HEK293 or HeLa) at

cells/well. -

Treatment: Treat with Organoselenium compound (e.g., 10

M) for 4–24 hours.-

Positive Control:

(100

-

-

Staining: Wash cells with PBS. Incubate with 10

M DCFH-DA or 5 -

Analysis: Harvest and analyze via Flow Cytometry (FITC channel for DCFH, PE/Red channel for MitoSOX).

-

Expectation: Effective GPx mimics will decrease DCFH fluorescence in stressed cells. Pro-apoptotic doses will increase MitoSOX signal.

-

References

-

Mugesh, G., du Mont, W. W., & Sies, H. (2001). Chemistry of biologically important synthetic organoselenium compounds. Chemical Reviews, 101(7), 2125-2179. Link

-

Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds. Archives of Toxicology, 85(11), 1313-1359. Link

-

Sies, H., & Parnham, M. J. (2020). Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections. Free Radical Biology and Medicine, 156, 107-112. Link

-

Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research, 52(S1), S128-S138. Link

-

Azad, G. K., & Tomar, R. S. (2014). Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways.[5][6] Molecular Biology Reports, 41(8), 4865-4879. Link

-

Paglia, D. E., & Valentine, W. N. (1967). Studies on the quantitative and qualitative characterization of erythrocyte glutathione peroxidase. Journal of Laboratory and Clinical Medicine, 70(1), 158-169. Link

Sources

- 1. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of nitro-substituted diaryl diselenides

Biological Activity of Nitro-Substituted Diaryl Diselenides A Technical Guide for Research and Drug Development

Executive Summary

Nitro-substituted diaryl diselenides represent a specialized class of organoselenium compounds that merge the redox-active properties of the diselenide bond (–Se–Se–) with the electronic and bio-reductive characteristics of the nitro (–NO₂) group. Unlike simple antioxidants, these molecules function as dual-action redox modulators . They act as mimics of Glutathione Peroxidase (GPx) to scavenge reactive oxygen species (ROS) in normal tissues, while simultaneously exploiting the reductive environment of hypoxic cancer cells or parasites to induce targeted toxicity. This guide analyzes their chemical basis, therapeutic mechanisms, and experimental protocols, serving as a roadmap for their application in oncology and infectious disease research.

Chemical Basis of Efficacy

The "Push-Pull" Electronic Effect

The biological potency of these compounds stems from the synergy between the selenium center and the nitro substituent.

-

** electrophilicity Enhancement:** The nitro group is a strong electron-withdrawing group (EWG). When positioned ortho or para to the selenium, it reduces electron density at the selenium atom.

-

Nucleophilic Attack: This increased electrophilicity accelerates the rate-limiting step of the GPx catalytic cycle—the nucleophilic attack by thiols (e.g., Glutathione, GSH) on the selenium-selenium bond.

-

Bioactivation: The nitro group serves as a "warhead" for bioreductive enzymes (nitroreductases), converting the molecule into cytotoxic hydroxylamine or amine species specifically within organisms or tissues that overexpress these enzymes (e.g., Leishmania parasites or hypoxic tumors).

Structure-Activity Relationship (SAR)

-

Ortho-Substitution (2,2'-dinitro): Often yields the highest GPx activity due to the "heteroatom effect," where the nitro oxygen can form non-bonding interactions (chalcogen bonds) with selenium, stabilizing the transition state during the catalytic cycle.

-

Para-Substitution (4,4'-dinitro): Maximizes the inductive electron-withdrawing effect, enhancing the oxidative capability of the selenium center.

Therapeutic Mechanisms

Glutathione Peroxidase (GPx) Mimicry

The core mechanism involves the catalytic reduction of toxic peroxides (H₂O₂, ROOH) to alcohols or water, using GSH as a reductant.[1]

-

Step 1: The diselenide bond is cleaved by GSH to form a selenol (RSeH) and a selenenyl sulfide (RSeSG).

-

Step 2: The selenol reduces the peroxide, becoming a selenenic acid (RSeOH).

-

Step 3: RSeOH reacts with another GSH to regenerate the active species, releasing water.

Anticancer Activity: The Redox Paradox

While they act as antioxidants in normal cells, nitro-diselenides can induce apoptosis in cancer cells via the Akt/mTOR pathway .

-

Mechanism: In cancer cells (e.g., MDA-MB-231 triple-negative breast cancer), specific derivatives (like 4-nitro-substituted benzylic diselenides) inhibit the phosphorylation of Akt and ERK.

-

Outcome: This blockade prevents downstream signaling for cell survival, leading to mitochondrial dysfunction, ROS accumulation (paradoxically, due to cycle uncoupling), and caspase-dependent apoptosis.

Antiparasitic Activity (Leishmaniasis)

Nitro-diselenides target kinetoplastid parasites through a two-pronged attack:

-

Trypanothione Reductase (TryR) Inhibition: The diselenide moiety inhibits TryR, the parasite's equivalent of glutathione reductase, collapsing its redox defense.

-

Nitro-Bioactivation: Parasitic Type I nitroreductases reduce the –NO₂ group to toxic radical intermediates, causing lethal DNA damage specifically to the parasite.

Visualization of Mechanisms

Diagram 1: The Catalytic GPx Cycle

This diagram illustrates the conversion of the diselenide prodrug into the active selenol species and its cycling with peroxides.

Caption: The catalytic cycle of nitro-diselenides mimicking Glutathione Peroxidase (GPx) activity.

Diagram 2: Anticancer Signaling Pathway

The inhibition of survival pathways in cancer cells by nitro-diselenides.

Caption: Mechanism of apoptosis induction in cancer cells via Akt/mTOR inhibition and ROS modulation.

Experimental Protocols

Synthesis of Bis(2-nitrophenyl) Diselenide

A self-validating protocol using in situ generation of polyselenide.

Reagents: Selenium powder (Se), Potassium Hydroxide (KOH), o-Chloronitrobenzene, Hydrazine Hydrate (optional for reduction), Ethanol/THF.

-

Polyselenide Generation:

-

Dissolve elemental Selenium (1 eq) and KOH (2 eq) in water/ethanol (1:1).

-

Heat to 80°C for 30 minutes until the solution turns dark red (formation of K₂Se₂).

-

-

Coupling:

-

Add o-chloronitrobenzene (1 eq) dissolved in THF dropwise to the hot polyselenide solution.

-

Reflux for 4–6 hours. Monitoring: TLC (Hexane:Ethyl Acetate 8:2) should show disappearance of the starting halide.

-

-

Workup:

-

Cool to room temperature.[2] The diselenide often precipitates as a yellow/orange solid.

-

Extract with dichloromethane (DCM) if no precipitate forms. Wash organic layer with brine.

-

Recrystallize from ethanol or glacial acetic acid.

-

-

Validation:

-

¹H NMR (CDCl₃): Look for aromatic doublets shifted downfield (~8.0 ppm) due to the nitro group.

-

Melting Point: Verify against literature value (~170°C for the 2,2'-isomer).

-

GPx-Mimic Activity Assay (Tomoda Method)

Quantifies the catalytic reduction of H₂O₂ using Thiophenol (PhSH) as the substrate.[3][4]

-

Preparation:

-

Prepare a solution of the diselenide catalyst (10–50 µM) in Methanol.

-

Prepare Thiophenol (PhSH) solution (1 mM).

-

Prepare H₂O₂ solution (0.5 mM).

-

-

Reaction:

-

Mix Catalyst and PhSH in a UV-transparent cuvette.

-

Initiate reaction by adding H₂O₂.

-

-

Measurement:

-

Monitor the increase in absorbance at 305 nm (formation of Diphenyl Disulfide, PhSSPh) over 60–120 seconds.

-

-

Calculation:

-

Initial Rate (

) = Slope of Absorbance vs. Time. -

Compare

of the nitro-diselenide against a blank (no catalyst) and a standard (Ebselen or Diphenyl Diselenide).[5]

-

Safety & Toxicology Profile

-

Therapeutic Window: While selenium is an essential trace element, the therapeutic window is narrow. Nitro-diselenides generally exhibit lower acute toxicity than inorganic selenium (selenite) but higher toxicity than ebselen.

-

Genotoxicity: The nitro group is a potential toxicophore . In mammalian cells, nitroreduction can lead to hydroxylamines that interact with DNA. However, in the context of parasitic treatment, this mutagenicity is the desired mechanism of action against the pathogen.

-

Handling: All organoselenium compounds should be treated as potentially toxic. Use gloves and a fume hood to avoid inhalation of vapors, which can cause "selenium breath" (garlic odor) and respiratory irritation.

References

-

Synthesis and Crystal Structure of Bis(4-nitrophenyl) Selenide Source: NIH / PubMed Central

-

Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics Source: MDPI / Molecules

-

Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents Source: ACS Omega / PubMed

-

Antileishmanial Activity of Nitro-Heterocycles and Organoselenium Compounds Source: ResearchGate / European Journal of Medicinal Chemistry

-

Diphenyl Diselenide Protects MCF-7 Cells Against Oxid

Sources

- 1. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(4-nitrophenyl) selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Methoxy Advantage: Modulating Reactivity and Safety in Diaryl Diselenides

Technical Guide | Version 1.0

Executive Summary

In the development of organoselenium therapeutics, the unsubstituted diphenyl diselenide (

Part 1: Electronic & Structural Fundamentals

To understand the reactivity of bis(4-methoxyphenyl) diselenide, we must first quantify the electronic environment imposed by the substituent.

The Hammett Influence

The reactivity of the diselenide bond is governed by the electron density on the selenium atom. The methoxy group at the para position acts as a strong Electron Donating Group (EDG).

-

Hammett Constant (

): -

Electronic Effect: The oxygen lone pair donates electron density into the aromatic ring via resonance (+M effect), which outweighs its inductive withdrawal (-I).

-

Impact on Selenium: This increased electron density raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the selenium atom.

Nucleophilicity vs. Electrophilicity Trade-off

In the context of GPx mimicry, the selenium center must act as an electrophile (accepting attack from a thiol) and a nucleophile (attacking a peroxide).

| Property | Effect of | Mechanistic Consequence |

| Se Nucleophilicity | Increased | Faster reaction with oxidants ( |

| Se Electrophilicity | Decreased | Slower initial attack by thiols (GSH) on the Se-Se bond. |

| Intermediate Stability | Stabilized | Prevents over-oxidation to irreversible selenonic acids ( |

Key Insight: While Electron Withdrawing Groups (EWGs) like

Part 2: The Catalytic Cycle (GPx Mimicry)

The therapeutic potential of diaryl diselenides lies in their ability to mimic Glutathione Peroxidase (GPx).[1][2][3][4][5] The presence of the methoxy group alters the kinetics of the rate-determining steps.

The Mechanism

The cycle oscillates between the selenol (

Figure 1: The GPx catalytic cycle. The methoxy group stabilizes the Selenenic Acid intermediate, preventing "escape" from the cycle into inactive higher oxidation states.

The "Methoxy Safety Valve"

In unsubstituted diselenides, the highly electrophilic selenium can rapidly deplete cellular glutathione (GSH) even in the absence of oxidative stress, leading to toxicity.

-

With -OMe: The reduced electrophilicity means the compound reacts less aggressively with basal GSH levels. It becomes fully active primarily when oxidized to the selenenic acid form by ROS (Reactive Oxygen Species). This creates a stimulus-responsive antioxidant system.

Part 3: Synthetic Protocol

Workflow Diagram

Figure 2: Step-wise synthesis of Bis(4-methoxyphenyl) diselenide via Grignard intermediate.

Detailed Methodology

Reagents:

-

4-Bromoanisole (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Elemental Selenium (Black powder, 1.0 eq)

-

Anhydrous THF

-

Ammonium Chloride (

)

Protocol:

-

Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add anhydrous THF.

-

Grignard Formation: Add 4-Bromoanisole dropwise to maintain a gentle reflux. Stir for 1 hour until Mg is consumed (

). -

Selenium Insertion: Cool the solution to 0°C. Add elemental Selenium in portions. The mixture will turn dark/brown as the selenolate forms. Stir at room temperature for 2 hours.

-

Quenching & Oxidation: Quench the reaction with saturated

solution. Open the flask to air and stir vigorously for 3 hours. The atmospheric oxygen oxidizes the intermediate selenol ( -

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

. -

Purification: Recrystallize from Hexane/Ethanol to obtain yellow needles.

Validation Check:

-

NMR: Expect a shift around 470-480 ppm (relative to

Part 4: Biological Profile & Toxicology[5][6][7]

The introduction of the methoxy group significantly alters the toxicology profile compared to the parent diphenyl diselenide (DPDS).

Comparative Toxicity Data

The following table summarizes the advantage of the methoxy derivative in rodent models.

| Parameter | Diphenyl Diselenide (DPDS) | Advantage | |

| Acute Lethality ( | ~370 mg/kg (Rat, oral) | > 500 mg/kg (Rat, oral) | Higher Safety Margin |

| Hepatic Effect | Induces | Minimal inhibition at therapeutic doses | Liver Sparing |

| Neuroprotection | Effective, but seizure risk at high doses | Superior memory retention; reduced seizure threshold | Better CNS Profile |

| Lipophilicity (LogP) | 4.9 | 4.7 | Slightly improved solubility |

Mechanism of Reduced Toxicity

The toxicity of organoselenium compounds often stems from the catalytic oxidation of essential thiol groups on proteins (e.g.,

-

Causality: The

-methoxy group makes the selenium center less electrophilic. Consequently, it is less likely to attack "bystander" protein thiols indiscriminately, reserving its reactivity for the high-concentration glutathione pool required for the GPx cycle.

References

-

Nogueira, C. W., Zeni, G., & Rocha, J. B. T. (2004). Organoselenium and Organotellurium Compounds: Toxicology and Pharmacology. Chemical Reviews. Link

-

Mugesh, G., & Singh, H. B. (2000). Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity.[1][2][4][5][6] Chemical Society Reviews. Link

-

Savegnago, L., et al. (2008). Diphenyl diselenide exerts antidepressant-like and anxiolytic-like effects in mice.[1] Pharmacology Biochemistry and Behavior. Link

-

Wilhelm, E. A., et al. (2009). Organoselenium compounds as mimics of glutathione peroxidase: The importance of the substituent. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Reich, H. J., & Hondal, R. J. (2016). Why Nature Chose Selenium. ACS Chemical Biology. Link

Sources

- 1. tmrjournals.com [tmrjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(4-methoxy-2-nitrophenyl)diselenide antioxidant potential

Topic: Bis(4-methoxy-2-nitrophenyl)diselenide: Structural Optimization for Enhanced GPx-Mimetic Activity Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Redox Biologists

Executive Summary: The "Push-Pull" Selenium Scaffold

This compound represents a strategic evolution in the design of organoselenium antioxidants. While the parent compound, diphenyl diselenide (DPDS), and the clinical benchmark, Ebselen, have established the viability of selenium-based glutathione peroxidase (GPx) mimetics, they often suffer from rate-limiting kinetics or poor solubility.

This guide details the technical potential of the Bis(4-methoxy-2-nitrophenyl) derivative. This molecule utilizes a specific "push-pull" electronic architecture:

-

Ortho-Nitro Group (The Stabilizer): Provides a critical intramolecular Se···O interaction that stabilizes the reactive selenenic acid intermediate (

), preventing irreversible over-oxidation (elimination). -

Para-Methoxy Group (The Activator): Acts as an electron-donating group (EDG) via resonance, increasing the nucleophilicity of the selenium atom, thereby accelerating the initial oxidative attack on peroxides.

This guide provides the mechanistic rationale, experimental protocols, and data interpretation frameworks necessary to validate this compound as a superior antioxidant candidate.[1]

Molecular Architecture & Mechanistic Logic

To understand the antioxidant potential, one must deconstruct the catalytic cycle. The efficacy of a GPx mimic is defined by its ability to cycle between a reduced selenol (

2.1 The Catalytic Cycle (GPx Mimicry)

The mechanism operates through a ping-pong kinetics model involving the cellular thiol cofactor (Glutathione, GSH) and the toxic oxidant (Hydrogen Peroxide,

The Pathway:

-

Activation: The diselenide bond (

) is cleaved by GSH to form the active Selenol ( -

Oxidation (Scavenging): The Selenol attacks the peroxide (

), reducing it to water while becoming Selenenic Acid ( -

Recycling: Two equivalents of GSH reduce the Selenenic Acid back to the Selenol, releasing GSSG (oxidized glutathione).

2.2 Visualization of the Mechanism

The following diagram illustrates the specific stabilization provided by the ortho-nitro group during this cycle.

Caption: The catalytic cycle of this compound. The ortho-nitro group stabilizes the metastable Selenenic Acid intermediate, preventing degradation.

Experimental Protocols

To validate the antioxidant potential, researchers must move beyond simple radical trapping (DPPH) and assess the catalytic turnover.

Protocol A: NADPH-Coupled Glutathione Peroxidase Assay

This is the "Gold Standard" for determining if the compound acts as a true enzyme mimic or a stoichiometric scavenger.

Principle: The assay couples the reduction of GSSG (produced by the selenium catalyst) back to GSH via Glutathione Reductase (GR), using NADPH as the reductant. The consumption of NADPH is monitored at 340 nm.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4) containing 1 mM EDTA.

-

NADPH (2 mM stock).

-

GSH (10 mM stock).

-

Glutathione Reductase (GR) (10 U/mL).

-

Substrate:

or tert-butyl hydroperoxide (t-BuOOH). -

Test Compound: this compound (dissolved in DMSO).

Workflow:

-

Blanking: In a quartz cuvette, mix 800 µL Buffer, 50 µL GSH, 20 µL NADPH, and 10 µL GR.

-

Incubation: Add 10 µL of the Test Compound (10–50 µM final conc). Incubate at 25°C for 3 minutes to allow formation of the active selenol.

-

Initiation: Add 10 µL of peroxide substrate (

) to start the reaction. -

Measurement: Monitor Absorbance at 340 nm for 5 minutes.

-

Calculation:

Note: Subtract the non-enzymatic rate (DMSO control) from the test rate.

Protocol B: Thiol-Peroxidase Activity (Direct Assay)

Used to verify the specific interaction with thiols, ruling out direct peroxide decomposition.

Workflow:

-

Prepare a mixture of the diselenide (20 µM) and thiophenol (PhSH) in methanol.

-

Add

. -

Monitor the disappearance of PhSH by HPLC or UV-Vis (decrease in PhSH absorbance or formation of PhSSPh).

-

Success Metric: The reaction rate should be significantly faster (>10x) than the uncatalyzed reaction between PhSH and

.

Data Interpretation & Comparative Analysis

When analyzing the data for this compound, use the following comparative framework. The "4-methoxy" derivative is expected to outperform the "2-nitro" parent in oxidative onset but may require careful solvent selection due to solubility changes.

Table 1: Comparative Antioxidant Metrics (Theoretical & Empirical Ranges)

| Metric | Diphenyl Diselenide (DPDS) | Bis(2-nitrophenyl)diselenide | Bis(4-methoxy-2-nitrophenyl) | Interpretation |

| GPx Activity ( | 1.0x (Baseline) | ~2-3x vs DPDS | ~3-5x vs DPDS | Methoxy group increases nucleophilicity of Se, speeding up rate-limiting oxidation. |

| 10-15 µM | 5-8 µM | 2-5 µM | Superior protection of lipid membranes due to faster radical trapping. | |

| Se···O Interaction | None | Strong | Strong | The nitro group ensures the catalyst survives oxidative stress without decomposing. |

| Solubility (DMSO) | High | Moderate | Moderate/Low | Methoxy/Nitro combination increases polarity; requires DMSO/PEG co-solvents. |

Critical Analysis of Results

-

If Activity is Low: Check the reduction step. The electron-rich methoxy group stabilizes the selenol, but if the environment is too acidic, the selenol may protonate and become less reactive. Ensure pH is maintained at 7.4–8.0.

-

If Toxicity is High: Organoselenium toxicity often correlates with the release of inorganic selenium. The ortho-nitro group is designed to prevent this by stabilizing the organic intermediate. High toxicity suggests the Se-C bond is cleaving; verify compound purity using NMR.

Synthesis Pathway (Brief Technical Note)

For researchers needing to synthesize the compound de novo for testing:

-

Starting Material: 4-methoxy-2-nitroaniline or 1-chloro-4-methoxy-2-nitrobenzene.

-

Selenation:

-

Method A (Nucleophilic Substitution): React 1-chloro-4-methoxy-2-nitrobenzene with Lithium Diselenide (

) generated in situ (Se powder + -

Method B (Diazotization): Diazotize 4-methoxy-2-nitroaniline (

) and react with Potassium Selenocyanate (

-

-

Purification: Recrystallization from ethanol is critical to remove monoselenide impurities which lack GPx activity.

References

-

BenchChem. (2025).[1] An In-Depth Technical Guide to the Antioxidant Mechanism of Bis[4-(2-phenyl-2-propyl)phenyl]amine. Link

- Context: Provides foundational protocols for radical scavenging and antioxidant mechanism valid

-

Sancineto, L., et al. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Molecules (MDPI). Link

- Context: Establishes the critical role of ortho-substitution (amino/nitro) in stabilizing the GPx catalytic cycle and enhancing activity over DPDS.

-

Amorati, R., et al. (2013). Methods to Determine Chain-Breaking Antioxidant Activity of Nanomaterials beyond DPPH. Antioxidants (MDPI). Link

- Context: Detailed critique of antioxidant assays, recommending kinetic autoxidation studies over simple DPPH tests for accurate characteriz

-

Nogueira, C. W., & Rocha, J. B. (2011). Toxicology and Pharmacology of Diphenyl Diselenide. Archives of Toxicology. Link

- Context: The authoritative review on the safety, toxicity, and pharmacological baseline of diaryl diselenides.

-

Mousa, M. N. (2012).[2] Synthesis, characterization and in vitro antioxidant activity of (1e, 4e)-1,5- bis(4- hydroxyl-3-methoxyphenyl) penta- 1,4-dien-3-one. Journal of Pharmacy Research. Link

- Context: Demonstrates the specific antioxidant enhancement provided by methoxy-phenol derivatives, supporting the SAR r

Sources

Technical Guide: Glutathione Peroxidase (GPx) Mimetic Activity of Diselenides

[1][2]

Executive Summary

This technical guide analyzes the catalytic efficacy of organic diselenides as small-molecule mimics of Glutathione Peroxidase (GPx).[1][2] Unlike native GPx, which relies on a fragile selenocysteine-containing protein architecture, diselenides (R-Se-Se-R) offer robust stability and bioavailability while retaining the ability to scavenge reactive oxygen species (ROS). This guide details the molecular mechanism, structure-activity relationships (SAR), and validated experimental protocols for assessing GPx-like activity, designed for researchers in medicinal chemistry and pharmacology.

Molecular Mechanism: The Catalytic Cycle

The core value of diselenides lies in their ability to enter a redox cycle that mimics the native enzyme's active site. While the native enzyme uses a selenocysteine residue, diselenides function as pre-catalysts. They must first be reduced to their active selenol/selenolate form.

The Activation Phase

The diselenide bond (Se-Se) is relatively stable. Upon exposure to thiols (typically Glutathione, GSH) in vivo or in vitro, the bond undergoes nucleophilic attack, cleaving the diselenide to generate one equivalent of selenol (R-SeH) and one equivalent of selenenyl sulfide (R-Se-SG) . The R-Se-SG is further reduced by GSH to yield a second selenol.

The Peroxidase Cycle

Once generated, the selenol (R-SeH) enters the catalytic triad:

-

Oxidation: The selenol reduces the peroxide (H₂O₂ or ROOH), becoming oxidized to selenenic acid (R-SeOH) .[3] This is often the rate-determining step.[4]

-

Reduction I: R-SeOH reacts with GSH to release water and form a selenenyl sulfide (R-Se-SG) intermediate.

-

Reduction II: A second GSH molecule attacks the sulfur of R-Se-SG, regenerating the active selenol (R-SeH) and releasing oxidized glutathione (GSSG).

Pathway Visualization

The following diagram illustrates the transition from the diselenide pre-catalyst to the active cycle.

Figure 1: The catalytic cycle of diselenide GPx mimics.[5][6] The dashed line represents the initial activation step required to enter the cycle.

Structure-Activity Relationships (SAR)

Optimizing the R-group on the diselenide is critical for maximizing catalytic turnover (

Electronic Effects

Electron-donating groups (e.g., methoxy, amino) on the aryl ring generally increase the nucleophilicity of the selenium atom. This facilitates the attack on the peroxide (Step 1), which is often rate-limiting. However, excessive electron density can make the selenol susceptible to over-oxidation to seleninic acid (R-SeO₂H), which may exit the catalytic cycle irreversibly.

Intramolecular Interactions (The Se...N/O Debate)

A critical design strategy involves placing a heteroatom (Nitrogen or Oxygen) in close proximity to the Selenium atom (ortho-substitution).

-

Stabilization: Weak Se...N interactions can stabilize the selenenic acid intermediate (R-SeOH), preventing its over-oxidation.

-

Inhibition: Strong Se...N interactions can stabilize the selenenyl sulfide (R-Se-SG) intermediate too strongly, preventing the attack of the second GSH. This effectively "locks" the catalyst in an inactive state (Dead-end pathway).

Comparative Activity Data

The table below summarizes the relative activity of common diselenide scaffolds compared to Ebselen (a standard benchmark, though a selenenyl amide).

| Compound Class | Structure Features | Relative GPx Activity | Mechanism Note |

| Diphenyl Diselenide (PhSe)₂ | Unsubstituted phenyl rings | 1.0 (Baseline) | Good stability; exhibits a distinct "lag phase" during activation. |

| Di-p-methoxy Diselenide | Electron-donating (-OMe) | ~1.5 - 2.0x | Increased nucleophilicity accelerates peroxide reduction. |

| Naphthalene Diselenides | Rigid peri-interaction | >10x | Steric strain forces a specific dihedral angle that raises HOMO energy, drastically increasing reactivity.[4][6] |

| Amine-Coordinated Diselenides | Ortho-amine groups (Se...N) | Variable (0.1x - 5x) | Highly dependent on the basicity of the nitrogen. Strong coordination inhibits thiol exchange. |

Experimental Validation: Coupled Reductase Assay

To quantify GPx mimetic activity, the NADPH-Coupled Reductase Assay is the gold standard. Direct measurement of GSSG formation is difficult; therefore, we couple the reaction to Glutathione Reductase (GR), which reduces GSSG back to GSH using NADPH. We measure the consumption of NADPH via absorbance decay at 340 nm.[7]

Protocol Design

Principle:

Rate Calculation: The rate of NADPH oxidation (ΔA₃₄₀/min) is directly proportional to the GPx activity of the mimic.

Step-by-Step Workflow

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM EDTA.[7] EDTA is crucial to chelate trace metals that cause non-enzymatic peroxide decomposition.

-

Stock Solutions:

-

NADPH (2 mM in buffer, fresh).

-

GSH (10 mM in buffer).

-

Glutathione Reductase (GR) (100 units/mL).

-

Diselenide Mimic (dissolved in DMSO or Methanol).

-

Substrate: H₂O₂ (0.5 mM) or t-Butyl Hydroperoxide (t-BuOOH).

-

-

The "Lag Phase" Mitigation:

-

Critical Step: Incubate the Diselenide mimic with GSH for 5–10 minutes before adding the peroxide. This allows the diselenide (inactive) to reduce to the selenol (active).[3] Without this, your initial kinetics will be non-linear.

-

-

Reaction Initiation: Add peroxide to trigger the cycle.

-

Monitoring: Measure Absorbance at 340 nm every 10 seconds for 5 minutes at 25°C.

Assay Workflow Diagram

Figure 2: Workflow for the NADPH-coupled GPx assay. Pre-incubation is the critical control point.

Toxicology and Therapeutic Window

While diselenides mimic the antioxidant activity of GPx, their electrophilic nature presents toxicity risks that must be balanced.

The "Thiol Modifier" Effect

High concentrations of diselenides (specifically the selenenyl sulfide intermediate) can react with critical sulfhydryl groups on non-target proteins.

-

Target:

-Aminolevulinic Acid Dehydratase ( -

Consequence: Inhibition of these enzymes leads to neurotoxicity.

-

Therapeutic Window: Research indicates that Diphenyl Diselenide exhibits a protective antioxidant effect at low doses (μM range) but becomes pro-oxidant/toxic at high doses due to thiol depletion.

Comparative Toxicity

Inorganic selenium (Selinite/Selenate) is highly toxic. Organodiselenides like Diphenyl Diselenide are significantly less toxic (LD50 in rats is approx. 300-1200 mg/kg depending on route, vs ~7 mg/kg for Sodium Selenite). This wider safety margin makes them viable candidates for drug development, provided the dosage is strictly controlled to avoid "thiol stress."

References

-

Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. Chemical Society Reviews, 29(5), 347-357. Link

-

Nogueira, C. W., & Rocha, J. B. T. (2011). Toxicology and pharmacology of diphenyl diselenide. Archives of Toxicology, 85, 1313–1335. Link

-

Paglia, D. E., & Valentine, W. N. (1967). Studies on the quantitative and qualitative characterization of erythrocyte glutathione peroxidase. Journal of Laboratory and Clinical Medicine, 70(1), 158-169. Link

-

Sarma, B. K., & Mugesh, G. (2005). Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: Unexpected complications with thiol exchange reactions. Journal of the American Chemical Society, 127(32), 11477-11485. Link

-

Bhabak, K. P., & Mugesh, G. (2010). Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. Accounts of Chemical Research, 43(11), 1408-1419. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ircc.iitb.ac.in [ircc.iitb.ac.in]

- 4. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tmrjournals.com [tmrjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Toxicological evaluation of subchronic exposure to diphenyl diselenide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Redox Properties of Bis(4-methoxy-2-nitrophenyl)diselenide

This technical guide details the redox properties, synthesis, and mechanistic function of Bis(4-methoxy-2-nitrophenyl)diselenide , a critical organoselenium precursor in the development of glutathione peroxidase (GPx) mimics.

Executive Summary

This compound is a functionalized diaryl diselenide that serves as a pro-catalyst for high-efficiency antioxidant systems. While the compound itself possesses latent redox activity, its primary value lies in its reduction to Bis(2-amino-4-methoxyphenyl)diselenide . This reduced "active" form exploits a synergistic Se···N intramolecular interaction to mimic the catalytic triad of the native enzyme Glutathione Peroxidase (GPx), effectively scavenging reactive oxygen species (ROS) like peroxynitrite and hydrogen peroxide.

Chemical Architecture & Electronic Effects

The redox behavior of this compound is governed by the opposing electronic effects of its substituents on the selenium center:

-

Selenium Center (Redox Active): The Se-Se bond has a low bond dissociation energy (~172 kJ/mol), making it susceptible to oxidative cleavage by peroxides and reductive cleavage by thiols.

-

2-Nitro Group (

): A strong electron-withdrawing group (EWG) at the ortho position. In the precursor state, it activates the Se-Se bond toward nucleophilic attack. Upon reduction to an amine ( -

4-Methoxy Group (

): An electron-donating group (EDG) at the para position. It increases the electron density on the selenium atom via resonance, enhancing the nucleophilicity of the selenol intermediate (

Redox Mechanism: The "Switch" and The Cycle

The redox utility of this compound operates in two distinct phases: Activation and Catalysis .

Phase 1: Reductive Activation (The Switch)

The nitro-diselenide is typically inactive or exhibits low activity until the nitro group is reduced to an amino group. This can be achieved chemically (e.g.,

Phase 2: The GPx Catalytic Cycle

Once activated to the amine form, the molecule enters the GPx catalytic cycle. The ortho-amino group is crucial here; it forms a non-bonding Se[1]···N interaction that stabilizes the selenenyl sulfide intermediate, preventing irreversible over-oxidation to seleninic acid (a "dead" catalyst).

The Catalytic Pathway:

-

Oxidative Cleavage: The diselenide (

) is cleaved by the oxidant ( -